3,4-Dichloro-3'-methylbenzophenone
Overview
Description
3,4-Dichloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O . It has a molecular weight of 265.13 . The compound is typically available in a white solid form .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-3’-methylbenzophenone consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has a methyl group at the 3-position and a chlorine atom at the 4-position. The other phenyl ring has chlorine atoms at the 3 and 4 positions .
Physical and Chemical Properties Analysis
3,4-Dichloro-3’-methylbenzophenone is a white solid . Its IUPAC name is (4-chloro-3-methylphenyl)(4-chlorophenyl)methanone . The compound has a molecular weight of 265.14 and its molecular formula is C14H10Cl2O .
Scientific Research Applications
Environmental Analysis
Detection in Environmental Samples : A study developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry to measure concentrations of environmental phenols, including derivatives of benzophenone, in human milk. This method aids in assessing human exposure to these compounds, which is crucial due to their widespread use and potential risk to human health (Ye et al., 2008).
Analytical Method for Food Safety : Research on the analysis of benzophenone and its derivatives in breakfast cereals using ultrasonic extraction combined with gas chromatography-tandem mass spectrometry highlights the importance of monitoring these compounds in food products due to their potential health risks (Van Hoeck et al., 2010).
Photochemistry and Synthetic Applications
Photochemical Transformations : A study on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate revealed that irradiation in nonnucleophilic solvents leads to high chemical yields of 3-alkoxy-6-methylindan-1-ones. This research demonstrates the potential use of similar compounds in synthetic organic chemistry through selective photoreactions (Plíštil et al., 2006).
Synthesis of Phthalocyanines : In a study focusing on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines, 4,5-dichloro-1,2-dicyanobenzene was used as a precursor. This work contributes to the field of material science, particularly in the development of compounds with potential applications in electronics and photovoltaics (Wöhrle et al., 1993).
Environmental Impact and Metabolism
Environmental Transformation and Toxicity : Investigation into the transformation characteristics and genotoxicity of UV filter compounds during chlorination disinfection processes. This study identified novel disinfection by-products, including chlorinated benzoquinones and phenyl benzoquinones, highlighting the potential ecological and health risks associated with the chlorination of benzophenone-type UV filters in water treatment (Sun et al., 2019).
Metabolism and Endocrine-Disrupting Activity : Research on the metabolism of benzophenone-3 (a related compound) by rat and human liver microsomes assessed its impact on endocrine-disrupting activity. This study contributes to understanding the metabolic pathways and potential health effects of benzophenone derivatives (Watanabe et al., 2015).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGLIPKGQBRCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374183 | |
Record name | 3,4-Dichloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-24-1 | |
Record name | 3,4-Dichloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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